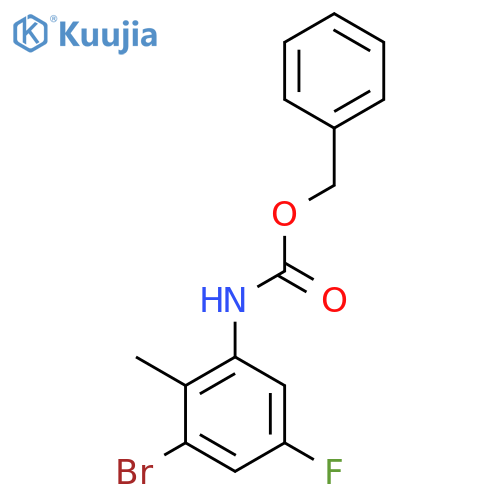Cas no 2680688-18-8 (benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate)
ベンジルN-(3-ブロモ-5-フルオロ-2-メチルフェニル)カルバメートは、有機合成中間体として重要な化合物です。3-ブロモ-5-フルオロ-2-メチルアニリン骨格に保護基としてベンジルオキシカルボニル基が導入された構造を持ち、医薬品や農薬の合成において有用な中間体となります。特に、ハロゲン(臭素とフッ素)とメチル基の多重置換により、選択的な官能基変換が可能です。ベンジルオキシカルボニル基は温和な条件で脱保護可能なため、多段階合成において利便性が高いです。高い純度と安定性を有し、有機溶媒への溶解性も良好です。

2680688-18-8 structure
商品名:benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28296686
- 2680688-18-8
- benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate
-
- インチ: 1S/C15H13BrFNO2/c1-10-13(16)7-12(17)8-14(10)18-15(19)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19)
- InChIKey: NNBQGUBGWSQFPG-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC(=C1C)NC(=O)OCC1C=CC=CC=1)F
計算された属性
- せいみつぶんしりょう: 337.01137g/mol
- どういたいしつりょう: 337.01137g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 38.3Ų
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28296686-0.05g |
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate |
2680688-18-8 | 95.0% | 0.05g |
$528.0 | 2025-03-19 | |
| Enamine | EN300-28296686-0.1g |
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate |
2680688-18-8 | 95.0% | 0.1g |
$553.0 | 2025-03-19 | |
| Enamine | EN300-28296686-0.5g |
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate |
2680688-18-8 | 95.0% | 0.5g |
$603.0 | 2025-03-19 | |
| Enamine | EN300-28296686-1.0g |
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate |
2680688-18-8 | 95.0% | 1.0g |
$628.0 | 2025-03-19 | |
| Enamine | EN300-28296686-10.0g |
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate |
2680688-18-8 | 95.0% | 10.0g |
$2701.0 | 2025-03-19 | |
| Enamine | EN300-28296686-0.25g |
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate |
2680688-18-8 | 95.0% | 0.25g |
$579.0 | 2025-03-19 | |
| Enamine | EN300-28296686-5.0g |
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate |
2680688-18-8 | 95.0% | 5.0g |
$1821.0 | 2025-03-19 | |
| Enamine | EN300-28296686-2.5g |
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate |
2680688-18-8 | 95.0% | 2.5g |
$1230.0 | 2025-03-19 |
benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate 関連文献
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
2680688-18-8 (benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate) 関連製品
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
